Product packaging for Coelenterazine f(Cat. No.:CAS No. 123437-16-1)

Coelenterazine f

Cat. No.: B054906
CAS No.: 123437-16-1
M. Wt: 425.5 g/mol
InChI Key: VEADHSBKGZIWMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coelenterazine f is a synthetic analog of native coelenterazine, engineered to offer enhanced performance in a variety of bioluminescent applications. Its primary research value lies in its role as a highly efficient substrate for Renilla luciferase (Rluc) and Gaussian luciferase (Gluc), making it indispensable for reporter gene assays. The mechanism of action involves the oxidation of this compound by molecular oxygen, catalyzed by these luciferase enzymes, which results in the emission of light. A key characteristic of this compound is its "furimazine" core structure, which provides improved stability and a brighter, more sustained light output compared to native coelenterazine. This property is critical for increasing the signal-to-noise ratio and extending the detection window in sensitive experiments. Researchers utilize this compound extensively in live-cell imaging, high-throughput screening (HTS) for drug discovery, and studying real-time gene expression and intracellular processes. Its reliability and superior performance also make it the substrate of choice for numerous commercial bioluminescence assay kits and for developing bioluminescence resonance energy transfer (BRET)-based biosensors to monitor protein-protein interactions. Supplied as a high-purity, stable solid, it is essential to protect it from light and moisture to maintain optimal activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H20FN3O2 B054906 Coelenterazine f CAS No. 123437-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-benzyl-2-[(4-fluorophenyl)methyl]-6-(4-hydroxyphenyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c27-20-10-6-18(7-11-20)15-23-26(32)30-16-24(19-8-12-21(31)13-9-19)28-22(25(30)29-23)14-17-4-2-1-3-5-17/h1-13,16,31-32H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQQZHHXCOKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)F)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376388
Record name Coelenterazine f
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123437-16-1
Record name Coelenterazine f
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Coelenterazine F Bioluminescence

Imidazopyrazinone Core Reactivity and Luminophore Function

The core chemical structure responsible for the light-emitting properties of coelenterazine (B1669285) f is the imidazopyrazinone ring. rsc.orgmdpi.com This structure serves as the luminophore, the part of the molecule that ultimately emits light. mdpi.com The substituents at various positions on this core, particularly at the C-2, C-5, C-6, and C-8 positions, can be modified to alter the properties of the bioluminescence, such as the color and intensity of the emitted light. rsc.orgscispace.com However, the imidazopyrazinone backbone itself is essential for the oxidation reaction that leads to light production. mdpi.com The process is initiated by the reaction of the imidazopyrazinone core with molecular oxygen. rsc.org

Oxidative Decarboxylation Pathway and Intermediate Formation

The emission of light from coelenterazine f involves a multi-step chemical reaction known as oxidative decarboxylation. mdpi.com This pathway is shared by other coelenterazine derivatives and is characterized by the formation of several key transient molecules. mdpi.com

The bioluminescent reaction begins with the oxygenation of the imidazopyrazinone core of this compound. mdpi.com This step involves the binding of an oxygen molecule to the C-2 position of the core, leading to the formation of a peroxide intermediate. scispace.com This peroxide then undergoes an intramolecular cyclization to form a highly unstable, four-membered ring structure called a dioxetanone. scispace.commdpi.com This dioxetanone intermediate is a high-energy molecule crucial for the subsequent light-emitting step. mdpi.comacs.org

The unstable dioxetanone intermediate rapidly decomposes, breaking down and releasing a molecule of carbon dioxide (CO2). scispace.comnih.gov This decomposition process releases a significant amount of energy, which is transferred to the resulting product, a molecule called coelenteramide (B1206865), specifically in its anionic form (an ion with a negative charge). scispace.commdpi.com This energy transfer pushes the coelenteramide anion into an electronically excited state. mdpi.com As the excited coelenteramide anion returns to its more stable ground state, it releases the excess energy in the form of a photon of light. rsc.orgscispace.com The amide anion of coelenteramide is one of the potential light-emitting species in this process. scispace.comnih.gov

In many coelenterazine-based bioluminescence reactions, the primary light emitter is the phenolate (B1203915) anion of coelenteramide. scispace.comillinois.edu This is formed when the hydroxyl group on the C-6 phenyl ring of the excited coelenteramide loses a proton, forming a negatively charged phenolate. nih.gov The specific environment within the luciferase enzyme can influence whether the neutral form or the phenolate anion is the predominant emitter, thereby affecting the color of the emitted light. nih.gov The phenolate anion typically emits blue light. nih.govphotobiology.info

Enzymatic Catalysis by Luciferases and Photoproteins

The efficiency and characteristics of this compound bioluminescence are significantly influenced by enzymes, namely luciferases and photoproteins. mdpi.com

Coelenterazine-dependent luciferases are enzymes that catalyze the oxidation of coelenterazine and its analogs, like this compound. researchgate.netnih.gov These enzymes provide a specific environment within their active site that facilitates the binding of both this compound and molecular oxygen, thereby accelerating the rate of the light-producing reaction. rsc.orgmsu.ru Different luciferases, such as those from Renilla and Gaussia, can interact with this compound to produce light with distinct properties, including varying intensities and emission wavelengths. rsc.orgtaylorandfrancis.com The structure of the luciferase plays a critical role in stabilizing the reaction intermediates and influencing the final light-emitting species, thus controlling the color of the bioluminescence. nih.govsemanticscholar.org For instance, the luciferase environment can promote the formation of the phenolate anion of coelenteramide, leading to the characteristic blue light emission. nih.gov

Activation by Calcium-Binding Photoproteins

This compound serves as a substrate for calcium-binding photoproteins, such as aequorin, which are responsible for the light emission in various marine organisms. yeasenbio.cominterchim.fr These photoproteins are stable enzyme-substrate complexes, consisting of an apoprotein (e.g., apoaequorin) and a pre-oxidized coelenterazine molecule, which is tightly but non-covalently bound within the protein's inner cavity. researchgate.netmdpi.commdpi.com

The bioluminescence is not continuous but is triggered by a specific ionic stimulus. The binding of calcium ions (Ca²⁺) to the photoprotein's EF-hand motifs initiates the light-emitting reaction. researchgate.netmdpi.comnih.govebi.ac.uk This binding induces a conformational change in the protein structure. mdpi.com This structural shift, in turn, causes the decarboxylation of the bound this compound, leading to the formation of an excited-state product, coelenteramide. researchgate.netebi.ac.uk As this excited molecule relaxes to its ground state, it releases energy in the form of a flash of light. mdpi.com The use of the this compound-aequorin complex is particularly recommended for applications requiring high sensitivity to calcium ions. interchim.fr

Impact of Fluorine Substitution in this compound on Luminescence Characteristics

This compound is structurally distinct from native coelenterazine due to the substitution of the hydroxyl group on the C-6 phenol (B47542) ring with a fluorine atom. yeasenbio.com This single atomic substitution has a profound impact on the compound's interaction with photoproteins and its subsequent luminescent output.

Kinetics of Complex Formation with Aequorin

The substitution of fluorine significantly alters the rate at which the active photoprotein complex forms. The formation of the metastable complex between this compound and the photoprotein aequorin is notably rapid. yeasenbio.com This is a marked contrast to the kinetics observed with native coelenterazine, where the complex formation with aequorin is a much slower process. For instance, it has been reported that only 40% of native coelenterazine reacts with aequorin within a 60-minute timeframe. yeasenbio.com

Table 1: Comparative Kinetics of Aequorin Complex Formation

CompoundRate of Complex Formation with Aequorin
This compound Very rapid
Native Coelenterazine Slow (e.g., 40% formation in 60 min)

Photon Energy and Luminescence Intensity

The fluorine substitution creates a distinct profile in terms of energy output and light intensity. When considering the total light yield over the entire reaction, the complex formed with this compound and aequorin produces approximately 80% of the total photon energy generated by the native coelenterazine-aequorin complex. yeasenbio.com

However, the peak intensity of the light flash triggered by calcium is dramatically different. Upon stimulation with Ca²⁺, the this compound-aequorin complex emits a flash of light that is nearly 20 times more intense than that produced by its native counterpart. yeasenbio.cominterchim.frbioscience.co.uk This suggests a highly efficient conversion process upon calcium binding, resulting in a stronger, more acute burst of light.

Table 2: Luminescence Output Comparison

CompoundRelative Total Photon Energy (vs. Native)Relative Luminescence Intensity (vs. Native)
This compound 80% yeasenbio.com~20x higher yeasenbio.combioscience.co.uk
Native Coelenterazine 100%1x

Spectral Properties and Emission Maxima

The emission spectrum of the light produced is also influenced by the fluorine substitution. The bioluminescence emission maximum for the this compound-aequorin complex is shifted to a slightly longer wavelength compared to the native complex. interchim.frbioscience.co.uk Specifically, the emission maximum is approximately 8 nm longer. interchim.frbioscience.co.uk Given that the native coelenterazine-aequorin system typically emits blue light with a peak around 470 nm, this shift places the emission peak for the this compound complex at approximately 478 nm. nih.gov

Table 3: Spectral Properties

Compound ComplexTypical Emission MaximumRelative Shift
This compound - Aequorin ~478 nm+8 nm (vs. Native) interchim.frbioscience.co.uk
Native Coelenterazine - Aequorin ~470 nm nih.govBaseline

Biosynthetic Pathways and Acquisition of Coelenterazine

Precursor Amino Acid Incorporation: L-Phenylalanine and L-Tyrosine

The foundational building blocks for the coelenterazine (B1669285) molecule have been identified as the amino acids L-phenylalanine and L-tyrosine. nih.govplos.orgnih.gov Seminal studies involving feeding experiments with deuterium-labeled amino acids in the copepod Metridia pacifica demonstrated that one molecule of L-phenylalanine and two molecules of L-tyrosine are incorporated to form a single molecule of coelenterazine. nih.govresearchgate.netosti.govnih.gov This discovery was a critical step in elucidating the biosynthetic origins of this widespread luciferin (B1168401). nih.gov The incorporation of these specific aromatic amino acids provides the core chemical structure of the imidazopyrazinone ring system characteristic of coelenterazine. researchgate.netplos.orgresearchgate.net

Putative Biosynthetic Routes and Intermediate Tripeptides

Following the identification of the precursor amino acids, research has focused on the intermediate steps of the biosynthetic pathway. A leading hypothesis suggests the formation of a tripeptide, Phe-Tyr-Tyr (F-Y-Y), as a key intermediate. nih.govplos.orgwikipedia.org It is proposed that this tripeptide undergoes cyclization and subsequent modifications to form the final coelenterazine structure. wikipedia.orgnih.gov This model is supported by the structural components of coelenterazine, which can be conceptually deconstructed into the three precursor amino acids. plos.orgresearchgate.net While the exact enzymatic machinery and the sequence of reactions are still under investigation, the tripeptide hypothesis provides a strong framework for understanding the assembly of the coelenterazine molecule. nih.govplos.org

Candidate Genes and Enzymes: Isopenicillin-N-Synthase Homologs

The search for the genetic and enzymatic basis of coelenterazine biosynthesis has led to the identification of promising candidate genes. Transcriptome analyses of various ctenophore species have revealed the presence of genes encoding homologs of isopenicillin-N-synthase (IPNS). plos.orgresearchgate.netnih.gov These enzymes are known to be involved in the formation of heterocyclic structures, such as in the biosynthesis of penicillin. plos.orgnih.gov

Significantly, in luminous ctenophore species, these IPNS homolog genes were found to contain a C-terminal tripeptide sequence of Phe-Tyr-Tyr (FYY). nih.govresearchgate.netnih.gov This FYY motif is conspicuously absent in the IPNS homologs of non-luminous ctenophore species. plos.orgnih.govnih.gov This strong correlation suggests that these enzymes may be directly involved in the cyclization of the Phe-Tyr-Tyr tripeptide to form the core structure of coelenterazine. plos.orgnih.gov These proteins are classified as non-heme iron oxidases, and the conservation of important iron-binding residues suggests their enzymatic function is retained. nih.govnih.gov The discovery of these candidate genes represents a significant breakthrough in pinpointing the molecular machinery responsible for coelenterazine synthesis.

Organisms Capable of De Novo Coelenterazine Synthesis

Despite the widespread use of coelenterazine in marine ecosystems, the ability to synthesize it de novo is not universal among bioluminescent organisms. Many species acquire it through their diet. However, a few key organisms have been definitively identified as coelenterazine producers.

The deep-sea decapod shrimp, Systellaspis debilis, was one of the first organisms in which de novo coelenterazine biosynthesis was demonstrated. nih.govcambridge.org Studies on the embryonic development of this shrimp showed a significant increase in coelenterazine content from early to late-stage eggs, indicating that the embryos were actively synthesizing the compound. cambridge.org This finding provided the first direct evidence of coelenterazine production within an organism. nih.govcambridge.org

The copepod Metridia pacifica has been a crucial model organism for studying coelenterazine biosynthesis. nih.govresearchgate.netosti.gov As mentioned earlier, feeding experiments with labeled amino acids in this species provided the definitive evidence for the incorporation of L-phenylalanine and L-tyrosine. researchgate.netosti.govnih.gov The confirmation of de novo synthesis in M. pacifica highlighted the ecological importance of copepods as primary producers of this luciferin in the marine food web. nih.govresearchgate.net Subsequent research on a related species, Metridia lucens, also confirmed its ability to synthesize coelenterazine. nih.gov

Ctenophores, or comb jellies, have long been suspected to be coelenterazine producers. nih.govnih.gov This hypothesis was confirmed through laboratory culturing of Bolinopsis infundibulum and Mnemiopsis leidyi. nih.govresearchgate.net These ctenophores, when raised on a diet devoid of coelenterazine, were still able to produce light and were found to contain coelenterazine, demonstrating their capacity for de novo synthesis. nih.govnih.govresearchgate.net The identification of ctenophores as coelenterazine producers has significant implications for understanding the flow of this important biomolecule through marine ecosystems. nih.govnih.gov

OrganismPhylum/ClassEvidence for De Novo SynthesisKey Findings
Systellaspis debilisArthropoda/DecapodaIncrease in coelenterazine during embryonic development. cambridge.orgFirst direct evidence of de novo coelenterazine biosynthesis. nih.govcambridge.org
Metridia pacificaArthropoda/CopepodaIncorporation of labeled L-phenylalanine and L-tyrosine. researchgate.netosti.govnih.govConfirmed the precursor amino acids for coelenterazine. nih.govresearchgate.net
Bolinopsis infundibulumCtenophoraProduction of coelenterazine in cultured individuals on a coelenterazine-free diet. nih.govresearchgate.netEstablished ctenophores as producers of coelenterazine. nih.gov
Mnemiopsis leidyiCtenophoraProduction of coelenterazine in cultured individuals on a coelenterazine-free diet. nih.govresearchgate.netAlong with B. infundibulum, confirmed de novo synthesis in ctenophores. nih.gov

Mechanisms of Coelenterazine Storage and Stabilization

The mechanisms by which organisms store and stabilize the chemically labile coelenterazine are critical for maintaining their bioluminescent capacity. While research into these mechanisms for natural coelenterazine is ongoing, specific storage and stabilization pathways for the synthetic coelenterazine f within living organisms have not been a primary focus of study, as its use is predominantly in controlled, in vitro and in vivo experimental settings. In laboratory solutions, this compound, like other coelenterazine analogs, is susceptible to auto-oxidation. Therefore, it is typically stored as a dry powder under an inert gas and protected from light to ensure its stability.

While this compound does not have a natural history of biosynthesis or dietary acquisition, its unique properties have been leveraged in scientific research.

Key Characteristics of this compound:

PropertyDescription
Structure A derivative of native coelenterazine.
Luminescence Acts as a substrate for photoproteins like aequorin, emitting light upon oxidation.
Calcium Sensitivity Photoproteins charged with this compound exhibit a heightened sensitivity to calcium ions compared to those with native coelenterazine. This makes it a highly effective tool for detecting and quantifying intracellular calcium concentrations.
Cell Permeability Exhibits good cell permeability, allowing for its use in live-cell imaging and assays.

Research Applications:

The enhanced calcium sensitivity of the aequorin-coelenterazine f complex makes it an invaluable reporter for monitoring calcium dynamics within cells and organelles. This has significant applications in various fields of cell biology, including the study of signal transduction pathways, muscle contraction, and neurotransmission.

Ecological and Evolutionary Dynamics of Coelenterazine Utilization

Widespread Occurrence Across Marine Phyla

Coelenterazine (B1669285) is a key luciferin (B1168401) in marine bioluminescence, utilized for light production by a vast array of organisms spanning at least nine different phyla. nih.govnsf.govantarctica.gov.au Its presence has been documented in Porifera, Radiolaria, Cnidaria (including Hexacorallia, Octocorallia, Scyphozoa, and Medusozoa), Ctenophora, Mollusca (such as vampyroteuthid cephalopods and Pholas clams), Arthropoda (including Ostracoda, Copepoda, and Decapoda), Echinodermata (specifically Ophiura), Chaetognatha, and Chordata (including Appendicularia, Myctophiformes, and Stomiformes). nih.govnsf.gov This broad distribution underscores its fundamental role in the generation of light in diverse marine ecosystems. nih.gov

While initially discovered in the hydromedusa Aequorea victoria, it was later determined that this organism, along with other cnidarians like the sea pansy Renilla reniformis, does not synthesize coelenterazine endogenously. wikipedia.orgpnas.org Instead, they acquire it through their diet, with crustaceans and copepods being likely sources. pnas.org This dietary dependence is a common theme among many organisms that use coelenterazine for bioluminescence. nsf.gov The widespread availability of coelenterazine in the marine food web is a significant factor contributing to its prevalence as a luciferin. nih.gov

The ability to produce coelenterazine, known as de novo biosynthesis, has been confirmed in only a few evolutionarily distinct lineages: decapod shrimps, copepods, and ctenophores. nih.govnsf.gov This suggests that the majority of luminous organisms are consumers of coelenterazine, obtaining it from these primary producers through the trophic chain. nih.govoup.com The presence of coelenterazine has also been noted in non-luminous organisms, often concentrated in digestive glands or livers, further supporting the hypothesis of its dietary acquisition and transfer through the food web. antarctica.gov.aubiologists.com

Table 1: Marine Phyla Utilizing Coelenterazine for Bioluminescence

Phylum Representative Groups/Species
Porifera (Sponges)
Retaria Polycystine radiolaria
Cercozoa Phaeodaria
Ctenophora (Comb jellies)
Cnidaria Hexacorallia, Octocorallia, Scyphozoa, Medusozoa (Aequorea victoria, Renilla reniformis)
Mollusca Vampyroteuthid cephalopods, Pholas clams, Watasenia scintillans, Sthenoteuthis oualaniensis
Arthropoda Ostracoda, Copepoda (Metridia pacifica), Decapoda (Systellaspis debilis)
Echinodermata Ophiura
Chaetognatha (Arrow worms)
Chordata Appendicularia, Myctophiformes (Lanternfish), Stomiformes

Convergent Evolution of Coelenterazine-Dependent Bioluminescence Systems

The utilization of the same luciferin, coelenterazine, by phylogenetically distant organisms is a classic example of convergent evolution. nsf.govrug.nl This phenomenon is particularly evident in the independent evolution of the enzymatic machinery, the luciferases, that catalyze the light-emitting reaction. researchgate.net

Hypotheses on Luciferin/Luciferase Evolution

Several hypotheses attempt to explain the convergent evolution of coelenterazine-based bioluminescence. One prominent idea is that the evolution of a novel luciferase is a more straightforward process than the evolution of a new luciferin biosynthetic pathway. nih.gov The biosynthesis of a complex molecule like coelenterazine likely requires the assembly of a multi-enzyme pathway, a significant evolutionary hurdle. researchgate.net In contrast, it is hypothesized that various proteins with pre-existing "solvent-accessible cavities" could, through a few mutations, evolve the ability to bind coelenterazine and catalyze its oxidation to produce light. nih.govresearchgate.net

The widespread availability of coelenterazine through the food web likely facilitated this process. nih.gov Organisms that could acquire coelenterazine from their diet were then only required to evolve a suitable luciferase to become bioluminescent, bypassing the need to develop the entire biosynthetic pathway for the luciferin. nih.govresearchgate.net This dietary supplementation is thought to have accelerated the evolution of bioluminescence in multiple lineages. nih.gov

Another hypothesis suggests that coelenterazine's original function may have been as an antioxidant, detoxifying reactive oxygen species. biologists.comresearchgate.net The chemiluminescent properties of the molecule could have been a secondary effect that was later co-opted and optimized for signaling and other ecological functions in the low-light conditions of the deep sea. biologists.comresearchgate.net This "oxygen defense" hypothesis could explain the widespread presence of coelenterazine itself, providing a readily available substrate for the later evolution of luciferases. frontiersin.org

Ecological Roles of Bioluminescence in Marine Environments

Coelenterazine-driven bioluminescence serves a multitude of ecological functions, playing a critical role in the survival and interaction of marine organisms, particularly in the dimly lit or dark regions of the ocean. nih.govoup.com

Anti-Predatory Responses and Defensive Behaviors

A primary and likely ancestral function of bioluminescence is defense against predators. oup.comucsb.edu Many organisms produce a bright flash of light when threatened, which can serve several purposes. It can startle or temporarily blind an approaching predator, providing a crucial moment for escape. oup.com This is a common strategy for organisms like copepods, which release a bright, brief flash of light. oup.com

Another defensive tactic is the "burglar alarm" hypothesis, where the light flash of a prey organism attracts a larger predator that will then prey on the initial attacker. frontiersin.org Bioluminescence can also be used as a form of camouflage through counter-illumination, where organisms on their ventral side produce light to match the downwelling light from the surface, obscuring their silhouette from predators below. researchgate.net Some species can also release a cloud of luminous secretions, creating a "smokescreen" to confuse predators while the organism makes its escape. frontiersin.org

Communication and Interspecific Interactions

Beyond defense, bioluminescence is a vital tool for communication. nih.govresearchgate.net It can be used for intraspecific signaling, such as attracting mates or coordinating group behaviors. researchgate.net The patterns, colors, and timing of light flashes can convey specific information between individuals of the same species. msu.ru

Bioluminescence also mediates interactions between different species. nih.gov It can be used offensively to lure prey. researchgate.net For example, some deep-sea fish use a lighted lure to attract smaller organisms. ucsb.edu The light emitted by one organism can also be detected by others, influencing their behavior and distribution within the ecosystem. oup.com

Counter-illumination

Coelenterazine f is a synthetic analog of native coelenterazine. While the parent compound, coelenterazine, is known to be the luciferin utilized by various marine organisms for counter-illumination, there is currently a lack of scientific literature specifically documenting the role of this compound in this biological phenomenon.

Counter-illumination is a form of active camouflage where organisms produce light from their ventral surfaces to match the intensity and color of downwelling light from the surface. This strategy effectively obscures their silhouette from predators viewing them from below. The lantern shark (Etmopterus) and many myctophid fish, for example, use coelenterazine in a luciferin-luciferase reaction within their photophores to generate blue light for this purpose. ctdbase.orgabsin.cn The light emission is regulated to blend in with the ambient light, providing an effective method of concealment in the dim-light environments of the mesopelagic zone. chem960.com Research has focused on the native coelenterazine as the substrate for this behavior, and the specific involvement of the this compound analog has not been described in ecological studies.

Trophic Transfer and its Impact on Bioluminescent Capabilities

The trophic transfer of coelenterazine is a critical process for many marine organisms that are bioluminescent but cannot synthesize the molecule themselves. nih.gov However, scientific studies on the ecological dynamics of coelenterazine have not specifically investigated the trophic transfer of the synthetic analog, this compound. The existing body of research focuses on native coelenterazine and its natural derivatives.

Many marine species, including certain cnidarians, crustaceans, and deep-sea fish, must acquire coelenterazine through their diet. nih.govnih.gov Organisms like some copepods and ctenophores are among the few known producers of coelenterazine and serve as a primary source of this luciferin in the marine food web. When these producer organisms are consumed, the coelenterazine is transferred to the predator.

This dietary acquisition is essential for the predators to maintain their own bioluminescent capabilities. ctdbase.org For instance, the jellyfish Aequorea victoria and the brittle star Amphiura filiformis lose their ability to produce light when raised on a coelenterazine-free diet but regain it when coelenterazine is reintroduced. ctdbase.org In some organisms, coelenterazine obtained from the diet is stored in more stable forms, such as dehydrocoelenterazine, within tissues like the liver before being utilized for bioluminescence. This mechanism ensures a ready supply of the necessary substrate for light production. While this pathway is well-documented for native coelenterazine, there is no evidence to date to suggest that this compound plays a role in the natural trophic transfer and subsequent bioluminescent capabilities of marine organisms.

Advanced Research Applications of Coelenterazine F and Its Analogs

Calcium Ion Detection and Monitoring in Live Systemsabpbio.combiotium.comnih.govresearchgate.netthermofisher.comnih.gov

Coelenterazine (B1669285) f, an analog of native coelenterazine, is a crucial substrate for the photoprotein aequorin, which is widely utilized for the detection and monitoring of calcium ions (Ca²⁺) in living systems. biotium.comyeasenbio.com The combination of apoaequorin (the protein component) and coelenterazine f reconstitutes the functional photoprotein aequorin. nih.gov This complex emits light in a reaction triggered by the binding of Ca²⁺. nih.gov This bioluminescent property allows for the sensitive measurement of Ca²⁺ concentrations across a broad range, from approximately 0.1 µM to over 100 µM. abpbio.combiotium.com

One of the significant advantages of using the aequorin system with this compound is the high signal-to-noise ratio, as the light emission occurs against a dark background, free from the autofluorescence that can interfere with fluorescent Ca²⁺ indicators. nih.gov The aequorin complex is also stably retained within cells, enabling the long-term monitoring of calcium dynamics over hours or even days. biotium.com

Intracellular Ca²⁺ Dynamics in Mammalian Cellsabpbio.comresearchgate.netnih.gov

The study of intracellular Ca²⁺ dynamics is critical for understanding a vast array of cellular processes. uva.es Aequorin, reconstituted with this compound, has been instrumental in measuring Ca²⁺ concentrations in various subcellular compartments of mammalian cells. nih.govresearchgate.net By genetically targeting apoaequorin to specific organelles—such as the cytosol, mitochondria, nucleus, endoplasmic reticulum, and Golgi apparatus—researchers can monitor Ca²⁺ signaling within these distinct microenvironments. nih.gov

This targeted approach has provided invaluable insights into the role of organelles in shaping cytosolic Ca²⁺ signals through their uptake and release of the ion. uva.es The ability to measure Ca²⁺ directly within these compartments is essential for a comprehensive understanding of cellular calcium homeostasis and its role in processes ranging from gene expression to cell death. uva.es The use of this compound in conjunction with targeted aequorin probes allows for detailed characterization of these intricate intracellular Ca²⁺ signatures. nih.gov

High-Sensitivity Ca²⁺ Detection with Coelenterazine fresearchgate.net

This compound is particularly noted for its ability to confer high sensitivity to Ca²⁺ detection when used with aequorin. yeasenbio.cominterchim.fr The luminescence intensity of the aequorin complex formed with this compound is nearly 20 times higher than that of the complex formed with native coelenterazine. yeasenbio.cominterchim.fr This enhanced light output is highly advantageous for detecting small or rapid changes in Ca²⁺ concentration. yeasenbio.com

Furthermore, this compound exhibits excellent cell permeability, which facilitates its loading into cells for in vivo studies. yeasenbio.cominterchim.fr This property, combined with its high luminescence output, makes this compound the recommended substrate when a high degree of sensitivity in Ca²⁺ detection is required for experiments involving aequorin regeneration. yeasenbio.com

Luminescent Properties of Coelenterazine Analogs with Apoaequorin
Coelenterazine AnalogRelative Luminescence IntensityEmission Maximum (nm)
Native Coelenterazine1.00465
This compound18473
Coelenterazine h10464
Coelenterazine cp20442
Coelenterazine fcp135452

Kinetic Analysis of Ca²⁺ Responseabpbio.comresearchgate.netinterchim.fr

The kinetics of the Ca²⁺-induced light emission from the aequorin-coelenterazine f complex are a key aspect of its utility as a calcium indicator. The formation of the metastable complex between this compound and aequorin occurs rapidly. yeasenbio.com Upon binding of Ca²⁺, the complex undergoes a conformational change that triggers the oxidative decarboxylation of this compound, resulting in the emission of light. nih.gov

The light signal displays a prompt increase upon exposure to Ca²⁺, with maximal intensity reached within milliseconds, followed by a slower decay of light emission over several seconds. nih.gov This "flash" kinetic profile allows for the real-time tracking of rapid Ca²⁺ transients within cells. nih.gov The response time of the aequorin complex reconstituted with this compound is faster than that of the complex with native coelenterazine, making it suitable for monitoring swift physiological changes in intracellular calcium levels. interchim.fr

Reporter Gene Assays and Gene Expression Analysisnih.govmdpi.comfishersci.com

This compound and its analogs serve as substrates for various luciferases, which are commonly employed as reporter genes to study gene expression and regulation. interchim.fryeasenbio.com In a typical reporter gene assay, the gene encoding a luciferase, such as Renilla luciferase, is placed under the control of a specific promoter or regulatory element of interest. The expression of the luciferase, and consequently the amount of light produced in the presence of a coelenterazine substrate, reflects the activity of the promoter.

These assays are highly sensitive, capable of detecting very low levels of gene expression, and have a wide dynamic range. The bioluminescent nature of the detection method avoids the need for an external light source, thus minimizing background noise and enhancing sensitivity. yeasenbio.com

Dual-Luciferase Reporter Systemsvazymeglobal.comharvard.edu

Dual-luciferase reporter assays are a powerful tool for gene expression analysis, allowing for the simultaneous measurement of two different reporter enzymes from a single sample. harvard.edu In these systems, a primary reporter, often firefly luciferase, is used to monitor the activity of the experimental promoter, while a second reporter, typically Renilla luciferase which utilizes coelenterazine, serves as an internal control. harvard.edu

The internal control corrects for variations in cell number and transfection efficiency, thereby increasing the accuracy and reliability of the results. The activities of the two luciferases are measured sequentially from the same lysate. First, the firefly luciferase activity is measured, and then a second reagent is added that quenches the firefly luciferase reaction and simultaneously initiates the Renilla luciferase reaction. harvard.edu This dual-reporter format provides a robust method for normalizing reporter gene expression data. harvard.edu

Characteristics of Luciferases in Dual-Reporter Systems
LuciferaseSubstrateEmission Maximum (nm)Role in Assay
Firefly LuciferaseD-Luciferin560Experimental Reporter
Renilla LuciferaseCoelenterazine465Internal Control

Monitoring Gene Expression During Treatment or Diseaseyeasenbio.com

Reporter gene assays utilizing coelenterazine-dependent luciferases are valuable for monitoring changes in gene expression in response to various stimuli, such as drug treatment or the progression of a disease. yeasenbio.com By linking a luciferase reporter gene to a promoter that is activated or repressed under specific conditions, researchers can track the cellular response to these events in real time. yeasenbio.com

For instance, this approach can be used to screen for compounds that modulate the activity of a particular signaling pathway or to study the changes in gene expression that occur during a disease process. nih.gov The high sensitivity and convenience of these assays make them well-suited for high-throughput screening applications in drug discovery and biomedical research. nih.gov

Protein Interaction Studies

The ability to study the dynamic interactions between proteins is fundamental to understanding cellular function and disease pathogenesis. This compound plays a significant role in enabling these investigations through sensitive bioluminescence-based techniques.

Bioluminescence Resonance Energy Transfer (BRET) Assays

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technology for monitoring protein-protein interactions in real-time within living cells. The assay relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule. This energy transfer only occurs when the donor and acceptor are in very close proximity (typically less than 10 nanometers), a distance that is characteristic of direct protein-protein interactions.

In a typical BRET assay, one protein of interest is fused to a bioluminescent enzyme, such as Renilla luciferase (Rluc), which acts as the energy donor. The other interacting protein is fused to a fluorescent protein, like Yellow Fluorescent Protein (YFP), which serves as the energy acceptor. Upon the addition of a luciferase substrate, such as coelenterazine or its analogs, the donor enzyme emits light. If the two proteins are interacting, this light energy excites the acceptor, causing it to fluoresce at its characteristic wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor provides a quantitative measure of the protein-protein interaction.

Coelenterazine analogs are integral to the versatility and sensitivity of BRET assays. Different analogs can offer varying properties in terms of light output, emission spectra, and kinetics, allowing researchers to select the most suitable substrate for their specific experimental needs.

BRET Donor-Acceptor Pair ComponentRole in Assay
Renilla luciferase (Rluc)Energy Donor
Yellow Fluorescent Protein (YFP)Energy Acceptor
This compound (or other analogs)Luciferase Substrate

Applications in Ion Channel and Receptor Research

A significant application of this compound lies in the study of membrane proteins, particularly ion channels and receptors that are involved in multidrug resistance (MDR) in cancer. One such protein is the MDR1 P-glycoprotein (Pgp), an ATP-dependent efflux pump that actively transports a wide range of structurally diverse compounds out of cells, thereby reducing the efficacy of many chemotherapeutic agents.

Research has demonstrated that coelenterazine is a substrate for Pgp, and its transport out of the cell can be modulated by Pgp inhibitors. nih.gov This finding has been leveraged to develop bioluminescence-based assays to screen for and characterize Pgp modulators. In cells expressing both Renilla luciferase and Pgp, the intracellular bioluminescent signal upon addition of coelenterazine is relatively low due to the rapid efflux of the substrate by Pgp. nih.gov However, in the presence of a Pgp inhibitor, the efflux is blocked, leading to an accumulation of coelenterazine inside the cell and a corresponding increase in the bioluminescent signal.

Notably, a study systematically evaluated several coelenterazine analogs for their interaction with Pgp and found that this compound resulted in a 1.5-fold greater signal than native coelenterazine in a Pgp-dependent manner. nih.gov This indicates that this compound is also a transport substrate for Pgp and can be effectively used in assays to monitor Pgp activity. This application is crucial for the discovery and development of new drugs that can reverse multidrug resistance in cancer.

In Vivo Bioluminescence Imaging (BLI)

In vivo bioluminescence imaging (BLI) is a powerful and non-invasive technique that allows for the real-time visualization of biological processes in living animals. This methodology relies on the detection of light emitted from cells that have been genetically engineered to express a luciferase enzyme. When a suitable luciferin (B1168401) substrate is administered to the animal, the luciferase-expressing cells produce light, which can be captured and quantified by a sensitive optical imaging system. This compound, with its enhanced properties, contributes to the sensitivity and utility of BLI in various research areas. One of the key advantages of this compound is its enhanced activity with Renilla luciferase. Studies have shown that this compound, along with other analogs like h and e, can produce a 4- to 8-fold greater Rluc activity compared to native coelenterazine in cells. researchgate.netnih.gov This increased light output directly translates to higher sensitivity in in vivo imaging, enabling the detection of smaller numbers of cells or more subtle biological events.

Non-Invasive Tumor Growth Monitoring

BLI has become an invaluable tool in oncology research for longitudinally monitoring tumor growth and metastasis in preclinical animal models. nih.gov Tumor cells are engineered to express a luciferase, and the resulting bioluminescent signal provides a quantitative measure of the tumor burden. This non-invasive approach allows for repeated imaging of the same animal over time, reducing the number of animals required for a study and providing more robust data on tumor progression and response to therapy. The enhanced brightness of this compound with Renilla luciferase can be particularly advantageous in this context, allowing for the detection of smaller tumors and earlier assessment of treatment efficacy.

Cell Localization and Distribution Tracking

Understanding the fate of transplanted cells is critical for the development of cell-based therapies. BLI enables the non-invasive tracking of the localization, migration, and engraftment of various cell types, including immune cells and stem cells, in living animals. nih.gov By labeling the cells of interest with a luciferase, researchers can monitor their distribution throughout the body and assess their homing to specific tissues or disease sites. The superior cell permeability of this compound can be beneficial in these studies, ensuring efficient substrate delivery to the labeled cells and a strong bioluminescent signal for accurate tracking. yeasenbio.com

Stem Cell Research

The potential of stem cells in regenerative medicine is an area of intense investigation. BLI is a key technology for monitoring the survival, proliferation, and differentiation of transplanted stem cells in vivo. nih.gov By tracking the location and persistence of the bioluminescent signal from luciferase-expressing stem cells, researchers can gain insights into their therapeutic potential and long-term fate. The high signal-to-noise ratio and good tissue penetration associated with substrates like this compound contribute to the ability to sensitively monitor stem cell behavior in deep tissues. yeasenbio.com

Detection of Reactive Oxygen Species (ROS)

Coelenterazine and its analogs are recognized for their utility as chemiluminescent probes for the detection of reactive oxygen species (ROS). The enzyme-independent oxidation of coelenterazine, a process known as autoluminescence, is notably enhanced in the presence of specific ROS, such as superoxide (B77818) anion and peroxynitrite. nih.gov This characteristic allows for the sensitive detection of these reactive molecules in various biological contexts. The reaction of the coelenterazine core with these species leads to the formation of an excited-state coelenteramide (B1206865), which then decays with the emission of light. While the fundamental reactivity resides in the imidazopyrazinone core of the molecule, substitutions on the peripheral chemical groups can influence the kinetics and quantum yield of the chemiluminescent reaction.

Superoxide Anion Detection

The superoxide anion (O₂⁻) is a primary ROS formed during cellular respiration and inflammatory processes. nih.gov Coelenterazine has been established as a highly sensitive and specific chemiluminescent probe for detecting this radical. nih.gov Its reaction with superoxide anion triggers a chemiluminescent response, a characteristic that has been harnessed to measure the respiratory burst in neutrophils, a key event in the immune response. nih.gov

One of the significant advantages of using coelenterazine for superoxide detection is its independence from myeloperoxidase activity, an enzyme required for the light emission of other chemiluminescent probes like luminol. nih.gov This specificity allows for a more direct measurement of superoxide production. The chemiluminescence generated by the reaction between coelenterazine and superoxide can be inhibited by superoxide dismutase (SOD), an enzyme that scavenges superoxide anions, further confirming the specificity of the detection method. nih.gov

While specific studies focusing solely on this compound for superoxide detection are not extensively detailed in the available literature, its structural similarity to native coelenterazine suggests it would also be sensitive to superoxide anions. The fluorine substitution in this compound may alter the electron distribution within the molecule, potentially affecting the efficiency and kinetics of its reaction with superoxide. Researchers have explored other coelenterazine analogs, such as those with halogen substitutions, which have shown significantly enhanced superoxide-triggered emission in aqueous solutions compared to the native compound. mdpi.com This suggests that modifications like the one in this compound could offer advantages for more sensitive superoxide detection.

An assay based on the decarboxylation of coelenterazine by superoxide anion has been proposed, where the bioluminescent signal of aequorin is inversely proportional to the superoxide anion concentration. nih.gov This method offers a high degree of sensitivity with a detection limit in the picomolar range. nih.gov

Peroxynitrite Anion Detection

Peroxynitrite (ONOO⁻) is a potent and cytotoxic ROS formed from the rapid reaction of superoxide with nitric oxide. Coelenterazine is also known to react with peroxynitrite, resulting in chemiluminescence. researchgate.net This reactivity allows for the use of coelenterazine and its analogs as probes for detecting peroxynitrite in biological systems.

Detailed research has been conducted to characterize the peroxynitrite-induced chemiluminescence of coelenterazine and to propose the underlying reaction mechanisms. researchgate.net As with superoxide detection, the specificity of coelenterazine for peroxynitrite can be assessed using scavengers. Uric acid, a known scavenger of peroxynitrite, has been used to confirm the contribution of this ROS to the coelenterazine-mediated chemiluminescent signal. researchgate.net

Although direct studies on the interaction between this compound and peroxynitrite are limited, the established reactivity of the coelenterazine scaffold with this anion indicates that this compound would likely also serve as a probe for its detection. The electron-withdrawing nature of the fluorine atom in this compound could potentially influence its reactivity towards peroxynitrite, possibly leading to altered signal intensity or kinetics compared to native coelenterazine.

High-Throughput Screening in Drug Discovery

The bioluminescent properties of coelenterazine and its analogs, including their use with luciferases like Renilla luciferase and photoproteins like aequorin, make them valuable tools in high-throughput screening (HTS) for drug discovery. interchim.frnanolight.com These systems are employed in a variety of reporter gene assays, where the expression of a luciferase gene is linked to the activity of a specific promoter or signaling pathway. The intense and prolonged glow kinetics of certain coelenterazine analogs are particularly advantageous for HTS applications. nanolight.com

This compound, with its reported high quantum yield and excellent cell permeability, presents as a strong candidate for use in HTS assays. interchim.fr Brighter signals can lead to more sensitive assays, allowing for the detection of subtle changes in biological activity and the use of lower concentrations of reagents or smaller sample volumes, which is a significant advantage in large-scale screening campaigns. While specific examples of HTS campaigns employing this compound are not widely documented, its favorable properties suggest its suitability for such applications.

Bioluminescence-based assays using coelenterazine analogs are utilized to screen for compounds that modulate a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and protein-protein interactions. researchgate.net The development of advanced bioluminescent systems, such as those based on NanoLuc luciferase and its corresponding substrate furimazine (a coelenterazine analog), has further expanded the utility of these platforms in drug discovery. nih.gov

Development of Caged Luciferins for Molecular Process Elucidation

"Caged" luciferins are chemically modified versions of luciferin molecules that are temporarily inactivated by a protective chemical group, or "cage." scispace.com This cage can be removed by a specific trigger, such as light (photolysis) or the action of a particular enzyme, thereby restoring the luciferin's ability to participate in a light-producing reaction. scispace.combiotium.com The design of caged coelenterazines provides a powerful strategy for the controlled activation of bioluminescence, enabling researchers to study molecular processes with high spatial and temporal resolution. nih.gov

This approach allows for the targeted investigation of specific cellular events and the quantification of enzyme activity or the presence of certain analytes in living cells and organisms. nih.govscispace.com For example, caged coelenterazine analogs have been developed to detect specific ions or reactive oxygen species. biotium.com The caging group is designed to be cleaved in the presence of the target molecule, leading to a "turn-on" of the bioluminescent signal.

While the development of a caged version of this compound has not been specifically reported, the general principles of caging coelenterazine analogs are well-established and could theoretically be applied to this derivative. nih.govscispace.com A caged this compound could potentially offer the benefits of its high brightness and cell permeability in a controllable manner, making it a valuable tool for elucidating complex biological processes. The rational design of caged luciferins is considered a growing trend in the development of advanced bioluminescent probes for bioassays and molecular imaging. nih.gov

Methodological Considerations and Future Research Directions

Strategies for Chemical Modification and Analog Design

The chemical structure of coelenterazine (B1669285) offers multiple sites for modification, enabling the synthesis of analogs with tailored properties for diverse research applications. scispace.com Strategic alterations to the imidazopyrazinone core at the C-2, C-6, and C-8 positions have been central to developing substrates with enhanced bioluminescence (BL) characteristics. scispace.commdpi.com These modifications aim to improve luminescence intensity, shift emission wavelengths, enhance cell permeability, and tune luciferase specificity. mdpi.comrsc.org

Enhancement of Luminescence Intensity and Kinetics

A primary goal in coelenterazine analog design is to increase the quantum yield of the bioluminescent reaction, resulting in brighter signals and improved sensitivity for bioassays. Modifications to the functional groups on the coelenterazine scaffold have been shown to be highly effective in augmenting the luminescence properties. scispace.com For instance, certain analogs of coelenterazine, such as f, h, i, cp, fcp, and hcp, have been developed with varying properties regarding emission wavelength, cell membrane permeability, and quantum efficiency. biotium.com

Vysotski and Malikova reported that aequorin, a calcium-binding photoprotein, when charged with coelenterazine f, coelenterazine i, and coelenterazine hcp, exhibits high sensitivity to Ca2+, making these analogs suitable for monitoring intracellular calcium levels. scispace.com The photoproteins derived from coelenterazine fcp and fch also display higher emission when activated by Ca2+. scispace.com

Furthermore, research into the chemiluminescent reaction of coelenterazine has led to the development of a derivative with significantly enhanced light emission in aqueous solutions, particularly for the detection of superoxide (B77818) anions. mdpi.com This novel compound demonstrated a dose-dependent chemiluminescence and light emission intensities that were 21.3 to 11,100 times higher than native coelenterazine across different pH conditions, along with a substantially increased signal half-life. mdpi.com

The development of furimazine, an analog designed for NanoLuc luciferase, represents a significant advancement. Furimazine enhances the bioluminescence level by nearly 25 times compared to native coelenterazine and provides a prolonged signal with a half-life of 2.5 hours. nih.gov

Tuning of Emission Wavelengths (Red-Shifted BL)

Shifting the bioluminescent emission to longer, redder wavelengths is highly desirable for in vivo imaging, as red light penetrates tissues more effectively. researchgate.net A key strategy to achieve this "red-shift" is to extend the π-conjugation of the imidazopyrazinone core. mdpi.com

One effective approach involves the direct attachment of an aryl moiety to the C-8 position of the imidazopyrazinone core of furimazine, which can lead to a significant red-shift while maintaining a reasonable light output. researchgate.netrsc.org Additional modifications to the C-6 aryl group can produce further additive red-shifts. rsc.org By combining these modifications, researchers have created coelenterazine analogs with emission maxima approaching 600 nm when used with NanoLuc luciferase. rsc.org This red-shifted system is also capable of efficient Bioluminescence Resonance Energy Transfer (BRET) to far-red fluorophores. rsc.org

Another strategy involves replacing the carbon at the C-8 position with a sulfur atom, which also extends the π-electron conjugation and results in red-shifted bioluminescence spectra with various marine luciferases. mdpi.com Conjugating fluorescent dyes, such as Cy5, to the C-2 or C-6 position of the native coelenterazine backbone is another method to generate red-shifted light, in some cases producing near-infrared (NIR) emission. mdpi.com

Improved Cell Permeability for In Vivo Applications

The ability of a coelenterazine analog to cross cell membranes is a critical factor for its utility in live-cell and in vivo studies. rsc.org The high cell-membrane permeability of native coelenterazine can sometimes be a drawback, leading to high background luminescence in assays designed to monitor extracellular events. rsc.orgresearchgate.net

To address this, researchers have developed a cell-membrane impermeable coelenterazine derivative named CoelPhos. rsc.orgresearchgate.net This was achieved by alkylating the phenolic hydroxyl group at the C-2 position with a linker containing a terminal anionic phosphonate (B1237965) group, which hinders its passage across the cell membrane. researchgate.net This derivative is particularly useful for studying dynamic fusion events at the cell surface. researchgate.net

Conversely, for intracellular targets, enhancing permeability is crucial. The multidrug resistance MDR1 P-glycoprotein (Pgp) has been identified as a transporter of coelenterazine and some of its analogs, including this compound, h, and hcp. pnas.org This transport mechanism can affect the intracellular concentration of the substrate and, consequently, the bioluminescence signal. pnas.org For applications requiring high intracellular substrate availability, analogs with high membrane permeability are desired. One such example is BBlue2.3, a blue-shifted coelenterazine derivative with a superior lipid-water partition coefficient, which leads to much brighter signals in live cells compared to less permeable analogs. nih.gov

Luciferase Specificity and Tolerance

The interaction between the luciferin (B1168401) analog and the luciferase enzyme is highly specific, and modifications to the coelenterazine structure can dramatically alter this specificity. mdpi.comrsc.org While some luciferases, like the one from Oplophorus, exhibit broad substrate specificity, others, such as Gaussia luciferase (GLuc), are known for their narrow substrate tolerance. scispace.comrsc.org This specificity can be exploited for developing multiplexed assays where different luciferases report on different cellular events.

For example, the cell-impermeable derivative CoelPhos showed a 30-fold higher activity with GLuc compared to Renilla luciferase (RLuc). rsc.org Modifications to the C-2 and C-6 functional groups have yielded analogs with specific BL signals for different luciferases. mdpi.com Furthermore, some coelenterazine analogs have been designed to be specific not for a luciferase, but for other proteins like human serum albumin (HSA), essentially turning HSA into a pseudo-luciferase. mdpi.comresearchgate.net This opens up new avenues for developing diagnostic and imaging tools. researchgate.net The development of de novo luciferases with high specificity for a particular synthetic substrate, such as diphenylterazine (B2949931) (DTZ), further expands the toolkit for multiplexed bioassays. researchgate.net

Advanced Analytical Techniques in Coelenterazine Research

Modern analytical methods are pivotal in unraveling the complexities of coelenterazine biosynthesis and function. mdpi.comresearchgate.net These techniques range from genetic and transcriptomic analyses to sophisticated spectroscopic and imaging methods.

Transcriptome and Genome Analysis

The biosynthetic pathway of coelenterazine has long been a puzzle. nih.govplos.orgnih.gov Recent advances in sequencing technologies have enabled researchers to use transcriptome and genome analysis to search for the genes involved. nih.govplos.orgnih.govfrontiersin.orgresearchgate.net It is known from feeding studies that coelenterazine is derived from the amino acids L-phenylalanine and two L-tyrosines. frontiersin.org This has led to the hypothesis that the biosynthesis involves the cyclization of a Phe-Tyr-Tyr ("FYY") tripeptide. nih.govplos.orgnih.gov

In pursuit of the genetic basis for this pathway, researchers have analyzed the transcriptome data of numerous ctenophore (comb jelly) species, which are thought to be producers of coelenterazine. nih.govplos.orgnih.gov By searching for genes containing the "FYY" motif, scientists identified a promising group of candidate genes in luminous ctenophore species that were absent in their non-luminous relatives. nih.govplos.orgnih.govfrontiersin.org These genes encode highly conserved non-heme iron oxidases that are similar to isopenicillin-N-synthase, an enzyme known to be involved in forming heterocyclic structures. nih.govplos.orgnih.gov The presence of these genes, which also contain the "FYY" sequence, in luminous species and their absence in non-luminous ones strongly suggests their involvement in coelenterazine biosynthesis. nih.govfrontiersin.orgnih.gov While experimental validation is still needed, these genomic and transcriptomic findings provide the strongest leads to date for elucidating the complete biosynthetic pathway of this widespread marine luciferin. frontiersin.orgnih.gov

Mass Spectrometry for Biosynthesis Elucidation

Mass spectrometry stands as a pivotal analytical technique in the study of coelenterazine and its analogs, offering high sensitivity and specificity for their detection and quantification in complex biological matrices. In the context of elucidating the biosynthesis of this compound, mass spectrometry would be instrumental in several key areas. High-resolution mass spectrometry (HR-MS) is essential for the accurate mass determination and structural confirmation of this compound and its potential biosynthetic precursors and metabolites. nih.gov

Biochemical assays coupled with mass spectrometry have been successfully employed to detect coelenterazine in organisms cultured on a diet free of this luciferin, providing strong evidence for its de novo biosynthesis. plos.orgresearchgate.netresearchgate.net For instance, in studies on the ctenophore Mnemiopsis leidyi, both luciferase assays and mass spectrometry were used to confirm the presence and quantify the amount of coelenterazine. plos.orgresearchgate.netresearchgate.net The calculated mass-to-charge ratio (m/z) for authentic coelenterazine, coelenteramide (B1206865), and coelenteramine are used to create extracted ion chromatograms from organism extracts, allowing for their unambiguous identification. plos.orgresearchgate.net

Furthermore, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying compounds in a mixture. In the investigation of coelenterazine sulfotransferase from Renilla muelleri, a key enzyme in the metabolism of a related compound, peptide sequences were determined using 2D LC-MS/MS. nih.gov A similar approach could be applied to identify and characterize enzymes involved in the biosynthesis of this compound. Isotope labeling studies, where organisms are fed with stable isotope-labeled precursors (e.g., labeled L-phenylalanine and L-tyrosine), followed by mass spectrometric analysis of the extracted this compound, would be definitive in tracing the biosynthetic pathway.

A study on a fluorinated analog of coelenterazine utilized high-performance liquid chromatography-mass spectrometry (LC-MS/MS) for its characterization, demonstrating the applicability of this technique for halogenated derivatives like this compound. researchgate.net

Analytical TechniqueApplication in this compound Biosynthesis ElucidationKey Findings/Potential
High-Resolution Mass Spectrometry (HR-MS) Accurate mass determination and structural confirmation of this compound and its intermediates.Essential for verifying the identity of compounds in the biosynthetic pathway.
Biochemical Assays with Mass Spectrometry Detection and quantification of this compound in organisms to confirm de novo synthesis.Provides evidence for endogenous production.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation and identification of this compound and related metabolites in complex biological extracts. Identification of enzymes involved in the biosynthetic pathway through proteomics.Allows for the detailed analysis of the metabolic profile and the discovery of key enzymes.
Isotope Labeling Studies with Mass Spectrometry Tracing the incorporation of labeled precursors into the this compound molecule.Definitive method for elucidating the biosynthetic pathway from primary metabolites.

Stopped-Flow Kinetics for Reaction Mechanism Characterization

Stopped-flow kinetics is an indispensable technique for studying the rapid kinetics of bioluminescent and chemiluminescent reactions, which often occur on the millisecond timescale. scispace.com This method allows for the rapid mixing of reactants and the subsequent monitoring of the reaction progress, typically by measuring the change in absorbance or fluorescence over time. scispace.com

In the context of this compound, stopped-flow kinetics can provide crucial insights into its reaction mechanism with luciferases and photoproteins. By analyzing the kinetic data, researchers can determine rate constants, identify reaction intermediates, and understand the factors influencing the speed and intensity of the light emission. muni.cz

A notable application of this technique has been in the characterization of semi-synthetic photoproteins. For instance, the rate of the light signal increase upon a sudden change in Ca2+ concentration in aequorin charged with this compound has been evaluated using stopped-flow kinetics. scispace.com Such studies are vital for understanding how modifications to the coelenterazine structure, such as the introduction of a fluorine atom, affect the kinetics of the bioluminescent reaction.

Studies on various coelenterazine analogs with recombinant photoproteins like obelin and aequorin have utilized stopped-flow kinetics to investigate their specific bioluminescence activity, light emission spectra, and sensitivity to calcium. researchgate.netnih.gov These experiments reveal how different substituents on the imidazopyrazinone core influence the kinetic properties of the light-emitting reaction. researchgate.netnih.gov For example, a new derivative, e-Coelenterazine-F, when used with Renilla luciferase, exhibits a prolonged signal with a higher initial intensity compared to native coelenterazine, a characteristic likely determined through kinetic studies. nanolight.com

The data obtained from stopped-flow kinetic experiments with this compound can be used to construct a minimal kinetic mechanism for the luciferase or photoprotein reaction, identifying the rate-limiting steps and providing a deeper understanding of the catalytic process. muni.cz

Kinetic ParameterSignificance in this compound Reaction Mechanism
Rate of Light Emission Rise Reflects the speed of the initial steps of the reaction upon substrate binding and catalysis.
Decay Rate of Luminescence Provides information about the stability of the excited state intermediate and the overall turnover of the enzyme.
Calcium Sensitivity (for photoproteins) Determines how the kinetics of the light emission are affected by calcium ion concentration.

X-ray Crystallography in Mechanism Studies

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including proteins, at atomic resolution. In the study of coelenterazine-dependent bioluminescence, X-ray crystallography has been instrumental in providing structural insights into how luciferases and photoproteins bind their substrate and catalyze the light-emitting reaction.

While specific crystallographic studies on this compound are not yet prevalent in the literature, the principles and findings from studies on native coelenterazine and other analogs are highly relevant. Crystal structures of luciferases and photoproteins in complex with coelenterazine or its products (coelenteramide) reveal the precise amino acid residues that form the active site and interact with the luciferin. These structures provide a static snapshot that is crucial for understanding the catalytic mechanism.

For instance, structural studies of "true" coelenterazine-utilizing luciferases have been challenging because they instantly consume the substrate. researchgate.net Co-crystallization experiments with Renilla luciferase and coelenterazine have often resulted in structures where the enzyme is bound to the product, coelenteramide, or the hydrolyzed product, coelenteramine. researchgate.net To overcome this, researchers have used non-reactive or slowly reacting substrate analogs. The use of a non-oxidative coelenterazine analog, azaCTZ, in crystallographic studies of Renilla luciferase 8 (RLuc8) has been a key strategy to investigate the light-emitting mechanism. This approach allows for the capture of the enzyme-substrate complex before the reaction occurs.

Future X-ray crystallography studies involving this compound would be invaluable. Co-crystallizing this compound with a luciferase or photoprotein could reveal how the fluorine atom influences the binding orientation within the active site and its interactions with surrounding amino acid residues. This information would be critical for explaining the observed differences in spectral properties and reaction kinetics compared to native coelenterazine.

Recombinant Protein Expression and Characterization

The expression of recombinant luciferases and photoproteins in heterologous systems, such as E. coli or mammalian cells, is a cornerstone of modern research into coelenterazine-based bioluminescence. This approach allows for the production of large quantities of purified enzymes, which is essential for detailed biochemical and biophysical characterization.

The characterization of this compound's properties heavily relies on the use of recombinant proteins. For example, the activity of this compound has been characterized using recombinant Renilla luciferase (Rluc). In one study, this compound, along with other analogs, was tested in cells expressing Rluc from a stable integrant, revealing that it led to a 4- to 8-fold greater Rluc activity compared to native coelenterazine.

A related compound, e-Coelenterazine-F, has been shown to have a unique emission spectrum with peaks at 420 and 480 nm when used with Renilla luciferase, along with a prolonged signal and higher initial intensity. nanolight.com This highlights how the combination of a novel analog and a recombinant enzyme can lead to new properties.

Furthermore, recombinant proteins are crucial for site-directed mutagenesis studies. By systematically altering the amino acid sequence of a luciferase or photoprotein, researchers can identify key residues involved in substrate binding and catalysis. The effects of these mutations on the interaction with this compound can then be assessed, providing a deeper understanding of the structure-function relationship of the enzyme.

The use of recombinant photoproteins, such as aequorin and obelin, has also been central to characterizing the bioluminescent properties of various coelenterazine analogs. researchgate.netnih.gov These studies have shown that semi-synthetic photoproteins activated by different analogs display a range of bioluminescence activities, spectral properties, and calcium sensitivities. researchgate.netnih.gov Such characterization is vital for developing new bioluminescent reporters with tailored properties for specific applications.

Recombinant ProteinApplication in Characterizing this compoundKey Findings/Potential
Renilla Luciferase (Rluc) Measurement of bioluminescence activity, emission spectra, and kinetic properties.This compound shows enhanced activity with Rluc compared to native coelenterazine.
Aequorin/Obelin (Photoproteins) Characterization of calcium-dependent light emission, spectral shifts, and kinetics.Determining the suitability of this compound for creating novel calcium biosensors.
Mutant Luciferases/Photoproteins Elucidation of structure-function relationships by assessing the impact of specific amino acid changes on the interaction with this compound.Identification of key residues for substrate binding and catalysis.

Theoretical and Computational Approaches

Theoretical and computational methods have become increasingly important in unraveling the complex mechanisms of chemiluminescence and bioluminescence. These approaches complement experimental studies by providing insights into the electronic structure of molecules, reaction pathways, and the properties of transient species that are difficult to observe experimentally.

For coelenterazine and its analogs, including fluorinated derivatives like this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable. mdpi.comacs.orgresearchgate.net These quantum-chemical calculations can be used to investigate the geometries of ground and excited states, predict absorption and emission spectra, and calculate the energy barriers for different reaction steps. acs.orgnih.gov

A theoretical study on a fluorinated analog of coelenterazine investigated the chemiluminescent reaction using both experimental and theoretical approaches. mdpi.com The study aimed to understand how the presence of a fluorine atom, an electron-withdrawing group, influences the chemiexcitation efficiency. mdpi.com Theoretical calculations indicated that the reactions of both neutral and anionic species are associated with electron and charge transfer processes. mdpi.com Similar computational studies on this compound could elucidate the role of the fluorine substitution in its specific luminescent properties.

Furthermore, theoretical studies have explored the photophysical properties of a wide range of coelenteramide analogs, the light-emitting products of the coelenterazine reaction. nih.govnih.gov These studies have shown that electronic effects, steric effects, and the degree of conjugation significantly influence the fluorescence wavelength and intensity. nih.gov By understanding these principles, it is possible to rationally design new coelenteramide analogs with desired spectral properties, potentially extending the color palette of bioluminescence. nih.gov

Molecular docking simulations are another powerful computational tool. These simulations can predict the binding mode of this compound within the active site of a luciferase or photoprotein, providing a structural basis for interpreting experimental data from site-directed mutagenesis and kinetic studies.

Computational MethodApplication in this compound ResearchInsights Gained
Density Functional Theory (DFT) Calculation of ground state geometries and reaction energy profiles.Understanding the thermodynamics and kinetics of the reaction pathway.
Time-Dependent DFT (TD-DFT) Prediction of excited state properties, including absorption and emission spectra.Elucidation of the factors determining the color and efficiency of light emission.
Molecular Docking Simulation of the binding of this compound to its target enzyme.Identification of key interactions in the active site and prediction of binding affinity.

Unraveling Unidentified Biosynthetic Mechanisms

The complete biosynthetic pathway of coelenterazine remains one of the major unanswered questions in the field of bioluminescence. plos.orgfrontiersin.org While it is known that some organisms can synthesize this luciferin de novo, the specific enzymes and intermediates involved are yet to be fully identified. plos.orgresearchgate.netfrontiersin.org This knowledge gap also applies to this compound.

Evidence from feeding experiments with stable isotopes has shown that coelenterazine is synthesized from L-phenylalanine and two molecules of L-tyrosine in the copepod Metridia. plos.orgfrontiersin.org It is hypothesized that these amino acids first form a tripeptide, Phe-Tyr-Tyr (FYY), which then undergoes cyclization and further modifications to form the coelenterazine core. plos.orgwikipedia.org

Transcriptome analysis of luminous ctenophores has identified genes encoding isopenicillin-N-synthase homologs that contain this FYY motif. plos.orgresearchgate.netfrontiersin.org These genes are present in luminous species but absent in non-luminous relatives, making them strong candidates for being involved in coelenterazine biosynthesis. plos.orgfrontiersin.org However, direct experimental evidence for the role of these enzymes is still lacking. frontiersin.org

The biosynthesis of this compound likely follows a similar pathway to that of native coelenterazine, with an additional enzymatic step for the fluorination of one of the precursors or an intermediate. The source of the fluorine atom and the mechanism of its incorporation into the aromatic ring are key questions that need to be addressed.

Genetic Engineering for Self-Luminous Organisms

The creation of autonomously bioluminescent organisms, particularly eukaryotes, represents a significant frontier in biotechnology. While the insertion of bacterial lux genes has been attempted, these systems often exhibit poor performance in eukaryotic cells. pnas.org A major hurdle for developing self-sustaining luminescence based on coelenterazine in eukaryotes is the incomplete understanding of its biosynthetic pathway. rsmu.press Although organisms like ctenophores are thought to produce their own coelenterazine, the precise enzymatic steps remain elusive. nih.gov

Current research often relies on the external application of coelenterazine or its analogs to organisms genetically engineered to express a compatible luciferase or photoprotein. rsmu.press This approach, while powerful for reporter gene assays, does not result in a truly self-luminous organism. The ideal goal is to introduce a complete, genetically encodable system where the organism produces both the luciferase and its coelenterazine substrate. pnas.org

Recent breakthroughs in understanding the fungal bioluminescence pathway, which does not use coelenterazine, have led to the creation of autonomously glowing plants and mammalian cells. pnas.orgspringernature.com These successes highlight the potential of synthetic biology to create complex, self-sustaining systems. Future efforts in the coelenterazine field are directed at elucidating its full biosynthetic pathway. Identifying the genes responsible for converting precursor amino acids, like L-tyrosine and L-phenylalanine, into the coelenterazine backbone is a critical step. nih.gov Success in this area would pave the way for engineering fully autonomous coelenterazine-based bioluminescent systems in a wide range of eukaryotic organisms for diverse applications in research and medicine. rsmu.press

Expanding the Repertoire of Coelenterazine-Dependent Systems

The natural diversity of coelenterazine-dependent luciferases and photoproteins provides a rich foundation for developing advanced analytical tools. nih.govresearchgate.net Researchers are actively working to expand this repertoire by discovering new native systems and engineering existing ones. researchgate.net Coelenterazine is the most common luciferin in marine bioluminescent systems, utilized by a wide array of organisms including cnidarians, ctenophores, and copepods. wikipedia.orgnih.gov The proteins that catalyze its light-emitting reaction, however, are strikingly diverse in structure and function. rscf.ru

This natural variation is being harnessed to create a broader range of reporter molecules for applications in cell biology and experimental medicine. rscf.ru The fundamental components of these systems include the luciferase enzyme, the coelenterazine substrate, and often auxiliary proteins like fluorescent proteins or luciferin-binding proteins that can modify the light emission or stabilize the luciferin. nih.gov For instance, in the soft coral Renilla, coelenterazine is stored in a calcium-dependent binding protein and is released for oxidation by Renilla luciferase in response to calcium ions. nih.gov This mechanism of control and the interaction with other proteins, such as green fluorescent protein (GFP) via Bioluminescence Resonance Energy Transfer (BRET), offer multiple points for modification and optimization. nih.govnih.gov

The ongoing exploration of marine biodiversity continues to uncover novel luciferases with potentially advantageous properties. nih.gov By cloning the genes for these proteins and expressing them in laboratory systems, the toolkit of coelenterazine-dependent reporters is continuously growing, providing researchers with more options to suit specific experimental needs. researchgate.net

Artificial Luciferases and Synthetic Analogs with Novel Properties

A significant area of research focuses on the creation of artificial luciferases and synthetic coelenterazine analogs to generate bioluminescent systems with tailored properties. nih.govresearchgate.net Through methods like directed evolution and site-directed mutagenesis, scientists have engineered luciferases with enhanced stability, increased brightness, and altered emission spectra. rscf.rumdpi.com A prime example is the development of NanoLuc, an artificial luciferase derived from a deep-sea shrimp (Oplophorus gracilirostris) protein. nih.gov This engineered enzyme is significantly smaller and brighter than many of its natural counterparts and is often paired with the synthetic substrate furimazine for optimal performance. researchgate.netnih.gov

The synthesis of coelenterazine analogs, including this compound, provides another avenue for modulating bioluminescent signals. researchgate.net These analogs feature modifications to the core imidazopyrazinone structure, which can lead to altered light-emission kinetics, wavelength, and quantum yield. researchgate.netmdpi.com For example, this compound is a derivative where a hydroxyl group is replaced by a fluorine atom. nih.gov When used to reconstitute the photoprotein aequorin, the resulting complex with this compound produces a light flash that is significantly more intense upon calcium binding compared to the complex formed with native coelenterazine.

The combination of engineered luciferases and synthetic substrates offers a powerful and versatile toolkit for bioanalysis. Researchers can select or design luciferase-analog pairs with specific characteristics, such as red-shifted emission for improved tissue penetration in in-vivo imaging or "glow-type" luminescence for assays requiring a stable signal over time. researchgate.netnih.gov This ongoing development of novel luciferases and substrates continues to expand the capabilities of bioluminescence-based technologies. nih.gov

Interdisciplinary Approaches in Marine Bioluminescence Studies

The study of marine bioluminescence, including systems dependent on this compound, is an inherently interdisciplinary field. It requires the integration of expertise from marine biology, ecology, organic chemistry, protein engineering, genetics, and biophysics. dtic.milfrontiersin.org Marine biologists and ecologists are essential for the discovery and collection of new bioluminescent organisms from diverse marine environments, from coastal waters to the deep sea. frontiersin.orgfrontiersin.org These initial discoveries provide the raw material—the novel luciferases and photoproteins—for further investigation.

Organic chemists play a crucial role in isolating, characterizing, and synthesizing luciferins like coelenterazine and its analogs. mdpi.com Their work is fundamental to understanding the chemical basis of light emission and to creating novel substrates with improved properties. researchgate.net Concurrently, molecular biologists and protein engineers clone the genes for luciferases and use techniques like site-directed mutagenesis to create variants with enhanced characteristics such as greater stability or brighter light emission. rscf.rumdpi.com

Biophysicists and biochemists then characterize the properties of these natural and engineered systems, studying reaction kinetics, quantum yields, and spectral properties. researchgate.net Furthermore, collaborations with fields like astrophysics are emerging, where deep-sea neutrino telescopes are being used to monitor large-scale bioluminescent phenomena, providing new tools for studying marine ecosystems. frontiersin.org This convergence of disciplines is essential for translating the basic discovery of a glowing organism into a sophisticated analytical tool for biomedical research and for understanding the broader ecological roles of bioluminescence. dtic.mil

Q & A

Q. How does Coelenterazine f compare to native coelenterazine in aequorin-based calcium imaging?

this compound reconstitutes apoaequorin to produce luminescence intensities 10–20 times stronger than native coelenterazine, with a maximum emission wavelength shifted ~8 nm . For experimental optimization, prepare stock solutions using ethanol or aqueous buffers with 50 mM hydroxypropyl-β-cyclodextrin to enhance solubility and reduce autoluminescence . When designing calcium flux assays, note that this compound exhibits faster Ca²⁺ response kinetics compared to native analogs, making it suitable for high-temporal-resolution studies .

Q. What protocols ensure stability of this compound during storage and handling?

this compound is light- and oxygen-sensitive. Store lyophilized powder at -80°C in airtight, light-protected vials. For working solutions, use degassed ethanol or Tris-HCl buffers (pH 7.5–8.6) to minimize oxidative degradation. Pre-chill reagents to 4°C during reconstitution to slow spontaneous luminescence . Validate stability via luminescence assays with recombinant Renilla luciferase as a control .

Q. How can researchers address variability in this compound luminescence across cell types?

Variability often arises from differences in intracellular esterase activity or membrane permeability. Pre-treat cells with esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to standardize coelenterazine hydrolysis rates. For impermeability challenges, use cell-penetrating peptides or electroporation to enhance delivery . Normalize luminescence data to protein concentration or cell count, and include negative controls (e.g., BSA + this compound) to account for background .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported Ca²⁺ affinity of this compound-reconstituted aequorin?

Discrepancies in Ca²⁺ affinity may stem from buffer composition (e.g., Mg²⁺ or K⁺ interference) or reconstitution protocols. Standardize assays using Tris-HCl (pH 8.6) with 1 mM EGTA to chelate residual Ca²⁺. Perform parallel titrations with recombinant aequorin and validate using fluorescence-based Ca²⁺ indicators (e.g., Fura-2) for cross-comparison .

Q. How can this compound be integrated into multiplexed bioluminescence assays?

this compound is compatible with dual-reporter systems (e.g., Renilla and firefly luciferases) due to its distinct substrate specificity. For live-animal imaging, administer this compound intravenously (5 mg/kg in saline) 5–10 minutes before data acquisition, and use spectral unmixing to differentiate signals from overlapping luciferases . Note that d-luciferin (firefly substrate) does not cross-react with this compound .

Q. Why do some studies report incomplete intracellular reconstitution of aequorin with this compound?

Slow reconstitution kinetics in cellular environments may result from competing interactions with endogenous proteins or insufficient coelenterazine permeability. Use truncated aequorin variants (e.g., mitochondrial-targeted forms) to localize reconstitution. Alternatively, pre-incubate cells with this compound at 37°C for 30–60 minutes to enhance uptake .

Methodological Considerations

Q. What controls are essential for validating this compound-specific luminescence in complex biological samples?

Include:

  • Negative controls : Samples without luciferase or treated with luciferase inhibitors (e.g., benzothiophene derivatives).
  • Background controls : this compound added to heat-inactivated cell lysates.
  • Cross-reactivity checks : Test against other luciferases (e.g., Gaussia) to confirm specificity .

Q. How should researchers quantify this compound in tissue extracts with potential interferents?

Homogenize tissues in ethanol (99.5%) to extract coelenterazine derivatives. Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) for separation. Quantify against a standard curve of synthetic this compound and validate via spike-recovery assays .

Data Interpretation and Troubleshooting

Q. How to distinguish true Ca²⁺ signals from this compound autoluminescence artifacts?

Autoluminescence peaks within 2–5 seconds post-substrate addition, while Ca²⁺-dependent signals persist longer. Use kinetic imaging (e.g., cooled CCD cameras) with 1-second integration intervals. Subtract background using time-course data from inhibitor-treated samples .

Q. What computational tools aid in analyzing this compound-derived luminescence datasets?

Process raw data with Savitzky-Golay smoothing to reduce noise . For kinetic modeling, use software like GraphPad Prism to fit sigmoidal curves to Ca²⁺ release profiles. Normalize signals to total protein or internal controls (e.g., constitutively expressed fluorescent markers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.